5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251598-90-9
VCID: VC4528495
InChI: InChI=1S/C23H23FN6O3/c1-4-32-17-9-6-15(7-10-17)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-11-16(24)8-5-13(18)2/h5-11H,4,12,25H2,1-3H3,(H,26,31)
SMILES: CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)F)C)N
Molecular Formula: C23H23FN6O3
Molecular Weight: 450.474

5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1251598-90-9

Cat. No.: VC4528495

Molecular Formula: C23H23FN6O3

Molecular Weight: 450.474

* For research use only. Not for human or veterinary use.

5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 1251598-90-9

Specification

CAS No. 1251598-90-9
Molecular Formula C23H23FN6O3
Molecular Weight 450.474
IUPAC Name 5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C23H23FN6O3/c1-4-32-17-9-6-15(7-10-17)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-11-16(24)8-5-13(18)2/h5-11H,4,12,25H2,1-3H3,(H,26,31)
Standard InChI Key UXECDHIQAFOHFL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)F)C)N

Introduction

Structural Components

  • Oxazole Ring: The oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom. It is known for its stability and presence in various biologically active compounds.

  • Triazole Ring: The triazole ring is another five-membered heterocycle with two nitrogen atoms. It is often used in drug design due to its ability to participate in hydrogen bonding, which can enhance the binding affinity of a compound to biological targets.

  • Ethoxyphenyl and Fluoromethylphenyl Groups: These groups are attached to the oxazole and triazole rings, respectively. The ethoxy group can influence the compound's solubility and lipophilicity, while the fluorine atom can affect its metabolic stability and binding properties.

Potential Applications

Compounds with similar structures have been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the triazole ring, in particular, suggests potential applications in drug development due to its ability to form strong interactions with biological targets.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxazole and triazole rings. Characterization is often performed using techniques like NMR (nuclear magnetic resonance) spectroscopy and LC-MS (liquid chromatography-mass spectrometry) to confirm the structure and purity of the compound.

Research Findings

While specific research findings on this exact compound are not available, similar compounds have shown promise in various biological assays. For example, triazole-based compounds have been studied for their anticancer properties, with some displaying significant activity against certain cancer cell lines .

Data Tables

Given the lack of specific data on this compound, we can provide a general overview of similar compounds and their properties:

CompoundMolecular FormulaMolecular WeightCAS Number
Example 1: 5-amino-1-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamideC24H26N6O4462.511112433-92-7
Example 2: 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamideC22H21FN6O4452.451112433-82-5
Example 3: 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamideC22H21FN6O3436.45N/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator